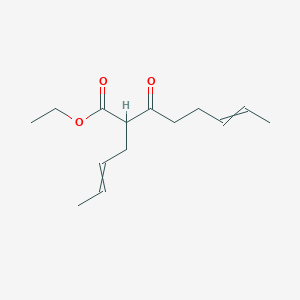
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate is an organic compound with a complex structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of crotyl groups, which are organic functional groups with the formula RCH₂CH=CHCH₃ . The synthesis process may include the following steps:
Formation of Crotyl Anions: This step involves the reaction of 2-butene with organometallic reagents, such as alkyl lithium, in a solvent like tetrahydrofuran (THF) at low temperatures (below -20°C).
Crotylation Reactions: The crotyl anions react with alkoxy boronates to form crotylboronates, which are useful intermediates in the formation of crotyl alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the crotyl group in the compound can participate in reactions that form six-membered ring structures, which are important in various biochemical processes . The compound’s unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Ethyl 2-(but-2-EN-1-YL)-3-oxooct-6-enoate can be compared with other similar compounds, such as:
Crotyl Alcohol: Similar structure but lacks the ester and ketone functional groups.
Crotonaldehyde: Contains an aldehyde group instead of the ester and ketone groups.
Crotonic Acid: Contains a carboxylic acid group instead of the ester and ketone groups.
These compounds share some structural similarities but differ in their functional groups, leading to different chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis
Properties
CAS No. |
108062-37-9 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
ethyl 2-but-2-enyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C14H22O3/c1-4-7-9-11-13(15)12(10-8-5-2)14(16)17-6-3/h4-5,7-8,12H,6,9-11H2,1-3H3 |
InChI Key |
NXLCURWKDHVIDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC)C(=O)CCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















